molecular formula C21H26N2O3 B444809 (3,5-DIMETHOXYPHENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE

(3,5-DIMETHOXYPHENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE

Cat. No.: B444809
M. Wt: 354.4g/mol
InChI Key: VZIMQHSIZGZKMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-DIMETHOXYPHENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and a piperazine ring substituted with a 4-methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-DIMETHOXYPHENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the substituted phenyl and piperazine intermediates. The phenyl ring is first substituted with methoxy groups through a methylation reaction using methanol and a suitable catalyst. The piperazine ring is then substituted with a 4-methylbenzyl group via a nucleophilic substitution reaction.

The final step involves the formation of the methanone linkage. This is achieved by reacting the substituted phenyl and piperazine intermediates with a carbonyl source, such as phosgene or a similar reagent, under controlled conditions to form the desired methanone linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3,5-DIMETHOXYPHENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(3,5-DIMETHOXYPHENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on various biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,5-DIMETHOXYPHENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and piperazine groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-DIMETHOXYPHENYL)[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4g/mol

IUPAC Name

(3,5-dimethoxyphenyl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C21H26N2O3/c1-16-4-6-17(7-5-16)15-22-8-10-23(11-9-22)21(24)18-12-19(25-2)14-20(13-18)26-3/h4-7,12-14H,8-11,15H2,1-3H3

InChI Key

VZIMQHSIZGZKMF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.